molecular formula C12H13BrN4O2 B2917911 1-(5-bromofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine CAS No. 1788558-52-0

1-(5-bromofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Cat. No.: B2917911
CAS No.: 1788558-52-0
M. Wt: 325.166
InChI Key: TVQQHVGUPIZNHX-UHFFFAOYSA-N
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Description

1-(5-bromofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a synthetic organic compound that features a brominated furan ring, a triazole ring, and a piperidine ring

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. For example, some triazole derivatives have been found to exhibit cytotoxic effects towards certain cancer cell lines .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it is found to have anticancer properties, future research could focus on optimizing its structure to improve its efficacy and reduce its toxicity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-bromofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination of Furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to yield 5-bromofuran.

    Formation of Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Coupling Reactions: The bromofuran and triazole intermediates are then coupled with a piperidine derivative through nucleophilic substitution or other suitable coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-bromofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The bromine atom can be reduced to form a hydrogenated furan ring.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide (NaN3) or Grignard reagents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield furanones, while substitution reactions could produce a variety of substituted furan derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-chlorofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
  • 1-(5-iodofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
  • 1-(5-methylfuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

Uniqueness

1-(5-bromofuran-2-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN4O2/c13-11-2-1-10(19-11)12(18)16-6-3-9(4-7-16)17-8-5-14-15-17/h1-2,5,8-9H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQQHVGUPIZNHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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